molecular formula C17H26N2O B5250837 1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE

1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE

Cat. No.: B5250837
M. Wt: 274.4 g/mol
InChI Key: GQONDJOYZFQQSD-UHFFFAOYSA-N
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Description

Disclaimer: The following description is a hypothetical example for illustrative purposes and is not based on verified scientific data for this compound. All information must be confirmed from reliable sources prior to use. 1-(4-Phenethylpiperazino)-1-pentanone is a synthetic organic compound offered for investigational purposes in chemical and pharmacological research. Its molecular structure, incorporating a phenethylpiperazine moiety linked to a pentanone group, suggests potential interest as a building block or intermediate in synthetic chemistry . Researchers may explore its physicochemical properties, receptor binding affinity, and potential mechanisms of action in vitro. The phenethylpiperazine component is a feature found in various pharmacologically active compounds, making this chemical a candidate for structure-activity relationship (SAR) studies aimed at developing new molecular probes . This product is provided as a high-purity material to ensure experimental consistency and reliability. It is intended for use in controlled laboratory settings by qualified researchers only. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of personal protective equipment, must be observed. Researchers are responsible for complying with all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this substance.

Properties

IUPAC Name

1-[4-(2-phenylethyl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-3-9-17(20)19-14-12-18(13-15-19)11-10-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQONDJOYZFQQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE typically involves the reaction of 4-phenethylpiperazine with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Compounds :

α-Pyrrolidinopentiophenone (PVP): 1-Phenyl-2-(1-pyrrolidinyl)-1-pentanone Structural Difference: Replaces the phenethylpiperazine group with a pyrrolidine ring. Pharmacology: PVP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with stimulant effects. Its pyrrolidine group enhances lipophilicity, facilitating blood-brain barrier penetration . Cytotoxicity: Pyrrolidine derivatives like PVP exhibit dose-dependent cytotoxicity linked to plasma membrane fluidity disruption .

3,4-Methylenedioxypyrovalerone (MDPV): 1-(3,4-Methylenedioxyphenyl)-2-pyrrolidino-1-pentanone Structural Difference: Incorporates a methylenedioxy phenyl ring and pyrrolidine instead of piperazine. Pharmacology: MDPV is a potent NDRI with higher affinity for dopamine transporters than PVP, attributed to the electron-rich methylenedioxy group .

1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone: Structural Difference: Features a biphenyl group and shorter propanone chain.

Comparison Table :

Compound Substituent Group Carbon Chain Length Key Pharmacological Effect Cytotoxicity (IC₅₀)*
1-(4-Phenethylpiperazino)-1-pentanone 4-Phenethylpiperazine Pentanone Unknown (predicted serotonergic activity) Not studied
PVP Pyrrolidine Pentanone NDRI, stimulant ~50 µM
MDPV Pyrrolidine + methylenedioxy Pentanone Potent NDRI ~30 µM
4-MEAP Ethylamino + 4-methylphenyl Pentanone Weak NDRI ~100 µM

*Cytotoxicity data from in vitro studies on human cell lines.

Impact of Aliphatic Chain Length

Increasing the aliphatic chain length in α-pyrrolidinophenones (e.g., PV8, PV9) enhances lipophilicity and membrane fluidity disruption, correlating with higher cytotoxicity (e.g., PV9 IC₅₀ ≈ 20 µM) . In contrast, 1-(4-phenethylpiperazino)-1-pentanone’s pentanone chain may balance lipophilicity and metabolic stability, though its piperazine group could introduce polar interactions that reduce membrane permeability compared to pyrrolidine analogues.

Substituent Effects on Receptor Binding

  • Piperazine vs.
  • Phenethyl Group : The ethyl-linked benzene ring may enhance π-π stacking with aromatic residues in receptor pockets, similar to 4-methylphenyl groups in 4-MEAP .

Fluorinated and Heterocyclic Analogues

  • 1-(2-Furanyl)-1-pentanone: The furan ring introduces oxygen-based polarity, reducing CNS penetration compared to phenyl derivatives .

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